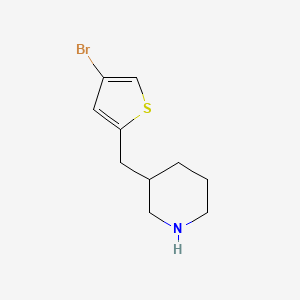
3-((4-Bromothiophen-2-yl)methyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((4-Bromothiophen-2-yl)methyl)piperidine is a chemical compound characterized by the presence of a brominated thiophene ring attached to a piperidine moiety. This compound is notable for its unique structural features, which include a thiophene ring substituted with a bromine atom at the 4-position and a piperidine ring connected via a methylene bridge. It is a white to light yellow solid with good solubility in common organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Bromothiophen-2-yl)methyl)piperidine typically involves the following steps:
Bromination of Thiophene: The thiophene ring is brominated at the 4-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Formation of the Methylene Bridge: The brominated thiophene is then reacted with formaldehyde and a secondary amine to form the methylene bridge.
Piperidine Ring Formation: The final step involves the cyclization of the intermediate with piperidine under basic conditions to yield the target compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-((4-Bromothiophen-2-yl)methyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding thiophene derivative without the bromine atom.
Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used
Scientific Research Applications
3-((4-Bromothiophen-2-yl)methyl)piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-((4-Bromothiophen-2-yl)methyl)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-((4-Bromothiophen-2-yl)methyl)piperidine
- 2-((4-Bromothiophen-2-yl)methyl)piperidine
- 4-((4-Bromothiophen-2-yl)methyl)piperidine
Uniqueness
3-((4-Bromothiophen-2-yl)methyl)piperidine is unique due to its specific substitution pattern on the thiophene ring and the presence of a piperidine moiety. This structural arrangement imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C10H14BrNS |
|---|---|
Molecular Weight |
260.20 g/mol |
IUPAC Name |
3-[(4-bromothiophen-2-yl)methyl]piperidine |
InChI |
InChI=1S/C10H14BrNS/c11-9-5-10(13-7-9)4-8-2-1-3-12-6-8/h5,7-8,12H,1-4,6H2 |
InChI Key |
YENDCCNEQBOZJP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)CC2=CC(=CS2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















